molecular formula C7H10O2 B109056 Methyl 5-hexynoate CAS No. 77758-51-1

Methyl 5-hexynoate

Cat. No. B109056
CAS RN: 77758-51-1
M. Wt: 126.15 g/mol
InChI Key: LZULAZTXJLWELL-UHFFFAOYSA-N
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Description

Methyl 5-hexynoate is a compound with the molecular formula C7H10O2 . It is a clear colorless to pale yellow liquid . It is also known by other names such as methyl hex-5-ynoate and 5-Hexynoic acid, methyl ester .


Synthesis Analysis

Methyl 5-hexynoate is used in the synthesis of methyl (Z)-8-chlorooct-7-ene-5-ynoate with (Z)-1,2-dichloro-ethane . This indicates that it can be used as a starting material in the synthesis of other complex organic compounds.


Molecular Structure Analysis

The molecular weight of Methyl 5-hexynoate is 126.15 g/mol . The InChI string representation of its structure is InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3 . The Canonical SMILES representation is COC(=O)CCCC#C .


Physical And Chemical Properties Analysis

Methyl 5-hexynoate has a density of 1.0±0.1 g/cm3, a boiling point of 156.2±23.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C . It has a molar refractivity of 34.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 131.3±3.0 cm3 .

Safety And Hazards

Methyl 5-hexynoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

methyl hex-5-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZULAZTXJLWELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hexynoate

CAS RN

77758-51-1
Record name 77758-51-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The starting material methyl 5-hexynoate was prepared by the reaction of 5-hexynoic acid with diazomethane according to Method E above.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
X Jiang, Y Xue, S Ma - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… Methyl 5-hexynoate 4 was then synthesized from 1-pentyne 22 … in CH 2 Cl 2 afforded methyl 5-hexynoate 4 in 77% yield. … )-10-dodecenal and methyl 5-hexynoate, which were prepared …
Number of citations: 7 pubs.rsc.org
SG Romanov, IV Ivanov, NV Groza, H Kuhn… - Tetrahedron, 2002 - Elsevier
… of three building blocks: commercially available methyl 5-hexynoate (9), the bisfunctional C 7 … by final cross-coupling of bromide 8 with methyl 5-hexynoate (9) resulted in methyl ester of …
Number of citations: 13 www.sciencedirect.com
MA Lapitskaya, LL Vasiljeva, KK Pivnitsky - Russian Chemical Bulletin, 2007 - Springer
… How ever, the yield of epoxide rac 1a obtained from methyl 5 hexynoate (2) via esters of non 8 en 5 ynoic (3) and 8,9 epoxynon 5 ynoic (rac 4) acids (Scheme 2) does not * Dedicated to …
Number of citations: 1 link.springer.com
JD White, MS Jensen - Journal of the American Chemical Society, 1993 - ACS Publications
… Hydrostannylation of methyl 5-hexynoate gave an inseparable 4:1 mixture of (£)- and (Z)-vinylstannanes 5 and 6,8 respectively. When this mixture was treated with butadiene …
Number of citations: 54 pubs.acs.org
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
… The utility of 18 is illustrated by its reactions with methyl 5-hexynoate and 4-pentyn-2-ol (Scheme III). When carried out in the presence of bis (triphenylphosphine)palladium dichloride in …
Number of citations: 160 pubs.acs.org
G Xu, TL Hartman, H Wargo, JA Turpin… - Bioorganic & medicinal …, 2002 - Elsevier
… As shown in Scheme 3, treatment of 5-iodosalicylic acid 24 with dimethyl sulfate and K 2 CO 3 produced 25, which coupled with methyl 5-hexynoate under Sonogashira reaction …
Number of citations: 31 www.sciencedirect.com
LL Vasiljeva, TA Manukina, PM Demin, MA Lapitskaja… - Tetrahedron, 1993 - Elsevier
… The final chain elongation to reach 20-carbon chain was performed by condensation of chloroalcohol mixture 6a,b with methyl 5-hexynoate in the presence of CuI, NaI, and IQ&O3 in …
Number of citations: 43 www.sciencedirect.com
M Mladenova, M Alami, G Linstrumelle - Synthetic communications, 1995 - Taylor & Francis
… Preparation of 3b: To a stirred mixture of 1,2-dibromobenzene (1.30 g, 5.5 mmol), triethylamine (10 ml) and Pd(PPh3)4 (0.29 g, 0.25 mmol) at 60OC was added methyl 5-hexynoate (…
Number of citations: 18 www.tandfonline.com
IV Ivanov, NV Groza, SG Romanov, H Kühn… - …, 2000 - thieme-connect.com
… Cross-coupling of 4 with 2 equivalents of commercially available methyl 5-hexynoate (5) in the presence CuI, NaI and K2CO3 afforded the dimethyl ester of nonadeca-5,8,11,14-tetrayne…
Number of citations: 15 www.thieme-connect.com
MA Lapitskaya, LL Vasiljeva, KK Pivnitsky - Synthesis, 1993 - thieme-connect.com
A convenient synthesis of 1, 4-alkadiynes involving condensation of 1-heptyne, 2-propyn-1-ol or methyl 5-hexynoate with propargylic tosylates or chlorides in the presence of copper (I) …
Number of citations: 60 www.thieme-connect.com

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